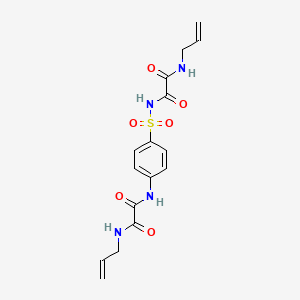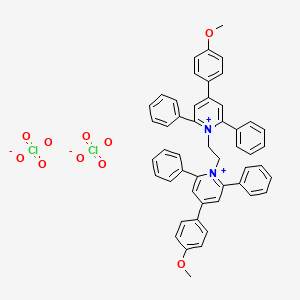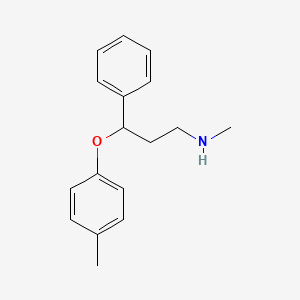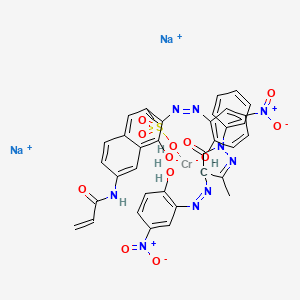
Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium is a complex chemical compound. It is characterized by its intricate structure, which includes multiple azo groups, nitrophenyl groups, and naphthalenesulfonate groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium involves several steps. The synthetic route typically includes the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Aplicaciones Científicas De Investigación
Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium is utilized in various scientific research fields:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: The compound’s ability to bind to specific proteins makes it useful in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of targeted drug delivery.
Industry: It is used in the manufacturing of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The azo groups can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved often include the inhibition or activation of specific enzymes, leading to various biochemical effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium stands out due to its unique combination of functional groups. Similar compounds include:
- Chromium, 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonamide
- N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]acetamide sodium complexes These compounds share some structural similarities but differ in their specific functional groups and applications .
Propiedades
Número CAS |
80997-95-1 |
|---|---|
Fórmula molecular |
C35H26CrN9Na2O12S+ |
Peso molecular |
894.7 g/mol |
Nombre IUPAC |
disodium;chromium;4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]-6-(prop-2-enoylamino)naphthalene-2-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/C19H14N4O8S.C16H12N5O4.Cr.2Na/c1-2-17(25)20-11-4-3-10-7-16(32(29,30)31)18(19(26)13(10)8-11)22-21-14-9-12(23(27)28)5-6-15(14)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;;/h2-9,24,26H,1H2,(H,20,25)(H,29,30,31);2-9,22H,1H3;;;/q;-1;;2*+1 |
Clave InChI |
OSTOOILOWWIQFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.C=CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


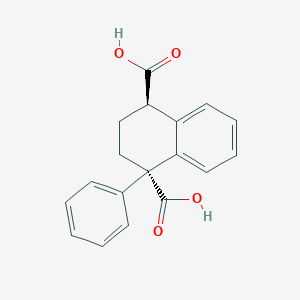
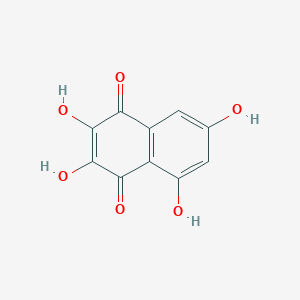

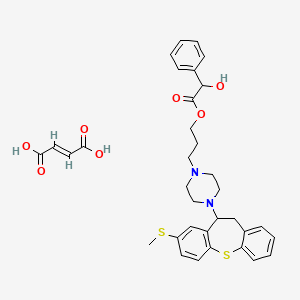
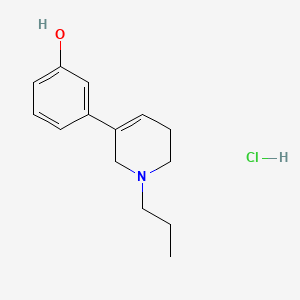



![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)

